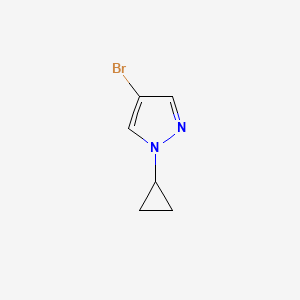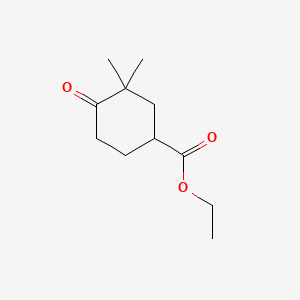
(S)-Nornicotine-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Nornicotine-d4 is a deuterated analog of (S)-nornicotine, a naturally occurring alkaloid found in tobacco plants The deuterium atoms in this compound replace the hydrogen atoms, making it useful in various scientific studies, particularly in the field of pharmacokinetics and metabolic research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Nornicotine-d4 typically involves the deuteration of (S)-nornicotine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions, including temperature and pressure, to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve efficient deuteration. The purity and isotopic enrichment of the final product are critical parameters, and rigorous quality control measures are implemented to ensure consistency and reliability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Nornicotine-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, (S)-nornicotine.
Substitution: It can participate in substitution reactions where the deuterium atoms may be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction will regenerate (S)-nornicotine.
Aplicaciones Científicas De Investigación
(S)-Nornicotine-d4 has several scientific research applications:
Pharmacokinetics: Used to study the metabolic pathways and pharmacokinetics of nicotine and its derivatives.
Biological Studies: Helps in understanding the biological effects of nicotine by tracking its metabolic fate in biological systems.
Analytical Chemistry: Serves as an internal standard in mass spectrometry for the quantification of nicotine and its metabolites.
Medical Research: Investigated for its potential role in developing smoking cessation therapies by understanding nicotine addiction mechanisms.
Mecanismo De Acción
The mechanism of action of (S)-Nornicotine-d4 is similar to that of (S)-nornicotine. It interacts with nicotinic acetylcholine receptors (nAChRs) in the brain, leading to the release of neurotransmitters such as dopamine. This interaction is crucial in understanding the addictive properties of nicotine. The deuterium atoms do not significantly alter the biological activity but provide a means to trace and study the compound’s metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
(S)-Nornicotine: The non-deuterated form of (S)-Nornicotine-d4.
Nicotine: The primary alkaloid in tobacco, structurally similar but with different pharmacokinetic properties.
Anabasine: Another tobacco alkaloid with similar biological activity.
Uniqueness
This compound is unique due to its deuterium labeling, which allows for precise tracking in metabolic studies. This isotopic labeling provides a distinct advantage in pharmacokinetic research, enabling detailed analysis of metabolic pathways and the effects of nicotine and its derivatives.
Propiedades
Número CAS |
92761-98-3 |
|---|---|
Fórmula molecular |
C9H12N2 |
Peso molecular |
152.233 |
Nombre IUPAC |
2,3,4,6-tetradeuterio-5-[(2S)-pyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C9H12N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7,9,11H,2,4,6H2/t9-/m0/s1/i1D,3D,5D,7D |
Clave InChI |
MYKUKUCHPMASKF-FUQHWSCXSA-N |
SMILES |
C1CC(NC1)C2=CN=CC=C2 |
Sinónimos |
(S)-5-(2-pyrrolidinyl)pyridine-2,3,4,6-d4; 3-(2S)-2-Pyrrolidinylpyridine-d4; 1’-Demethylnicotine-d4; (-)-(S)-Nornicotine-d4; (-)-Nornicotine-d4; (S)-(-)-Nornicotine-d4; (S)-2-(3-Pyridyl)pyrrolidine-d4; Nornicotin-d4; Nornicotine-d4; l-Nornicotine-d4; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


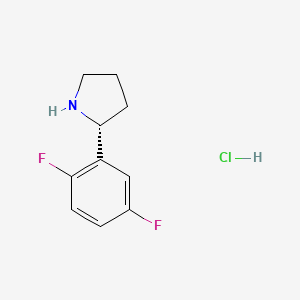
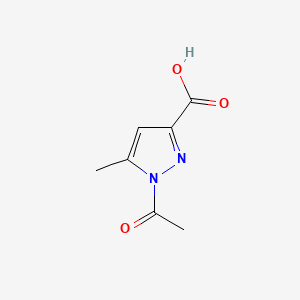
![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-methylsulfonothioyloxypropanamide](/img/structure/B569192.png)
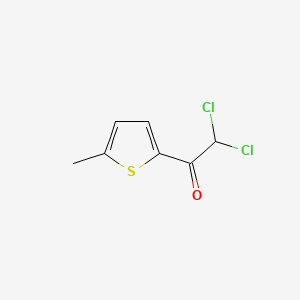
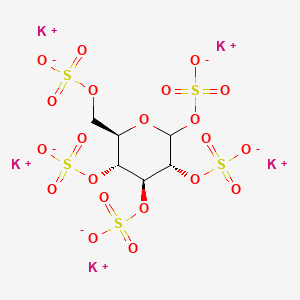
![2-(Benzo[B]thiophen-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B569197.png)
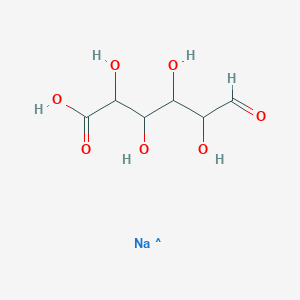
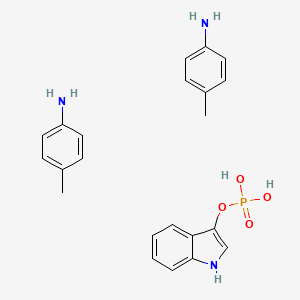
![9-Oxa-5,8-diazatricyclo[5.3.0.02,5]deca-1,3,6-triene](/img/structure/B569203.png)

